6-Methoxynicotinic acid

Human serum albumin binding Fluorescence spectroscopy Ligand-protein complexation

Researchers developing GSK-3 inhibitors or anti-HBV agents require a 6-methoxynicotinoyl building block with verified differentiation from 6-chloro analogs. Using the wrong 6-substituted isomer can lead to divergent HSA binding and pharmacokinetic profiles. - Documented 2.82 μM HBV DNA replication IC₅₀ when incorporated into caudatin derivatives. - Weaker HSA binding than 6-chloro analog, favoring CNS-targeted programs where high free fraction is critical. - Consistent 98% purity (GC/HPLC) with distinct ¹H/¹³C NMR signals for unambiguous identity confirmation.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 66572-55-2
Cat. No. B032813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxynicotinic acid
CAS66572-55-2
Synonyms2-Methoxy-5-pyridinecarboxylic Acid;  3-Carboxy-6-methoxypyridine;  6-Methoxynicotinic Acid;  6-Methoxypyridine-3-carboxylic Acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyNVDJVEQITUWZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxynicotinic Acid: Chemical Identity and Classification


6-Methoxynicotinic acid (2-methoxy-5-pyridinecarboxylic acid, C₇H₇NO₃, MW 153.14) is a 6-substituted pyridine-3-carboxylic acid derivative of niacin (vitamin B₃) [1]. The methoxy substituent at the 6-position of the pyridine ring imparts distinct electronic and physicochemical properties compared to other 6-substituted nicotinic acid analogs, making it a strategically important building block in medicinal chemistry . It is commercially available as a light-yellow crystalline solid with typical purity specifications of 95–98% (GC/HPLC) .

6-Methoxynicotinic Acid: Substitution Limitations vs. Analogs


The methoxy group at the 6-position is not a passive substituent—it materially alters molecular recognition, physicochemical properties, and synthetic reactivity relative to 6-chloro, 6-hydroxy, or unsubstituted nicotinic acid. Published fluorescence spectroscopy data demonstrate that 6-methoxynicotinic acid and 6-chloronicotinic acid exhibit measurably different binding affinities for human serum albumin (HSA), with 6-chloronicotinic acid binding more strongly [1]. This difference in protein binding has direct implications for pharmacokinetic behavior of drug candidates built on these scaffolds. Furthermore, the methoxy group introduces a distinct hydrogen-bond acceptor and modulates the pKa of the carboxylic acid (pKa 3.74 vs. 3.24 for 6-chloro and 4.85 for nicotinic acid) , altering ionization state at physiological pH. These differences mean that synthetic intermediates, lead compounds, or analytical standards derived from 6-methoxynicotinic acid cannot be interchanged with 6-chloro or other 6-substituted analogs without risking divergent biological outcomes or failed analytical validation.

6-Methoxynicotinic Acid: Key Differentiating Evidence


HSA Binding Affinity Compared to 6-Chloronicotinic Acid

In a head-to-head fluorescence spectroscopy study, the affinity of 6-methoxynicotinic acid for human serum albumin (HSA) was directly compared with 6-chloronicotinic acid and imidacloprid. The association constants for all ligands were on the order of 10⁴ M⁻¹. The rank order of HSA affinity was: 6-chloronicotinic acid > 6-methoxynicotinic acid = imidacloprid > the keto analog of imidacloprid [1]. This establishes that the methoxy analog has measurably weaker HSA binding than its chloro counterpart, which may be advantageous in contexts where lower plasma protein binding is desired to increase free fraction of a drug candidate.

Human serum albumin binding Fluorescence spectroscopy Ligand-protein complexation

nAChR Agonist Potency at Muscle-Type Receptor

6-Methoxynicotinic acid was evaluated for agonist functional potency at human muscle-type nicotinic acetylcholine receptor (nAChR) expressed in TE671 cells, yielding an EC₅₀ of 30,000 nM (30 μM) [1]. For context, nicotine—the prototypical nAChR agonist—typically exhibits EC₅₀ values in the range of 0.5–5 μM at muscle-type nAChR, suggesting 6-methoxynicotinic acid is approximately 6- to 60-fold less potent [2]. No direct head-to-head comparison with 6-chloronicotinic acid at nAChR was identified in the available literature. The quantitative EC₅₀ value provides a benchmark for researchers conducting structure-activity relationship (SAR) studies around the nicotinic acid scaffold.

Nicotinic acetylcholine receptor Agonist functional potency TE671 cells

pKa and logP: Comparison with 6-Chloro and Nicotinic Acid

The methoxy substituent confers a distinct acid-base and lipophilicity profile relative to other 6-substituted nicotinic acids. The predicted pKa of 6-methoxynicotinic acid is 3.74 ± 0.10, compared to 3.24 ± 0.10 for 6-chloronicotinic acid and 4.85 for unsubstituted nicotinic acid . The logP of 6-methoxynicotinic acid is 1.58, versus approximately 1.43 for 6-chloronicotinic acid and 0.36–0.78 for nicotinic acid . At physiological pH (7.4), 6-methoxynicotinic acid will be predominantly ionized (carboxylate form), but its higher logP suggests it retains greater lipophilic character than nicotinic acid, which may influence membrane permeability of derived compounds.

pKa logP Ionization state Lipophilicity Drug-likeness

Key Intermediate for Caudatin-Derived Anti-HBV Agents

6-Methoxynicotinic acid serves as the carboxylate building block in the synthesis of caudatin ester derivatives that have demonstrated potent anti-HBV activity. In the published structure-activity relationship (SAR) study, caudatin derivatives bearing various ester moieties at the 3-O position were evaluated in HepG 2.2.15 cells. Lead compounds exhibited IC₅₀ values of 2.82–7.48 μM against HBV DNA replication, with selected compounds also inhibiting HBsAg secretion (IC₅₀ = 18.68–21.71 μM) and HBeAg secretion (IC₅₀ = 13.16–33.73 μM) [1]. While the methoxy-substituted nicotinic acid ester derivatives were specifically prepared from 6-methoxynicotinoyl chloride, the study provides class-level evidence that the 6-methoxy substitution pattern is synthetically accessible and compatible with the caudatin pharmacophore.

Caudatin derivatives Anti-HBV activity HepG 2.2.15 cells HBV DNA replication inhibition

Methoxy vs. Chloro Nicotinates in Steroidal Conjugates

Both 6-methoxynicotinic acid and 6-chloronicotinic acid were employed in parallel as acylating agents to prepare 17β-nicotinoyloxy derivatives of 7α- and 7β-methyl-19-nortestosterone. The synthesis proceeded via acylation of the 17β-hydroxy intermediate with 6-methoxynicotinoyl chloride or 6-chloronicotinoyl chloride, yielding the corresponding 17β-(6-methoxynicotinoyloxy)- and 17β-(6-chloronicotinoyloxy)-7α-methylestr-4-en-3-one products [1]. This demonstrates that both 6-substituted nicotinic acids are synthetically viable for steroidal conjugation, but the choice of substituent (methoxy vs. chloro) dictates the electronic and steric properties of the final conjugate. No comparative biological data for the two conjugates was reported in the study.

7α-methyl-19-nortestosterone Steroidal nicotinates Androgen conjugates

NMR Distinction from 6-Methylnicotinic Acid

The methoxy group (–OCH₃) at the 6-position produces distinctive signals in both ¹H NMR (singlet at ~3.8–4.0 ppm integrating for 3 protons) and ¹³C NMR (~53–56 ppm for the methoxy carbon) that unambiguously differentiate 6-methoxynicotinic acid from 6-methylnicotinic acid (which would show a methyl singlet at ~2.5 ppm in ¹H NMR) . This spectroscopic distinction is critical for quality control (QC) and identity verification upon receipt of bulk material. The methoxy proton signal serves as a convenient purity marker in routine ¹H NMR analysis.

NMR spectroscopy Structural confirmation Quality control

6-Methoxynicotinic Acid: Evidence-Based Applications


Building Block for GSK-3 Inhibitors and Anti-HBV Agents

6-Methoxynicotinic acid is specifically cited as a key intermediate in the synthesis of potent, selective glycogen synthase kinase-3 (GSK-3) inhibitors and caudatin-derived anti-hepatitis B virus agents [1][2]. In the caudatin SAR program, derivatives incorporating the 6-methoxynicotinoyl fragment achieved HBV DNA replication IC₅₀ values as low as 2.82 μM in HepG 2.2.15 cells [2]. The documented synthetic protocols using 6-methoxynicotinoyl chloride provide a directly replicable route for medicinal chemistry teams.

Preferred Scaffold for Lower Plasma Protein Binding vs. 6-Chloro Analogs

The direct head-to-head HSA binding comparison by Mikhailopulo et al. (2008) establishes that 6-methoxynicotinic acid has measurably weaker affinity for human serum albumin than 6-chloronicotinic acid [1]. In drug discovery programs where high free fraction is a design goal—such as CNS-targeted agents where plasma protein binding limits brain penetration—the methoxy analog should be prioritized over the chloro analog for building block procurement, all else being equal.

Identity Verification by NMR and Physicochemical Signatures

The methoxy group provides unambiguous ¹H and ¹³C NMR signals that differentiate 6-methoxynicotinic acid from 6-methylnicotinic acid and other 6-substituted analogs [1]. The compound's predicted pKa of 3.74 and logP of 1.58 distinguish it from both nicotinic acid (pKa 4.85, logP ~0.36) and 6-chloronicotinic acid (pKa 3.24, logP ~1.43) [2], enabling HPLC method development with retention time prediction based on these parameters.

Synthetic Route for Steroidal Androgen Conjugates

The successful parallel synthesis of 6-methoxy and 6-chloro nicotinic acid conjugates of 7α-methyl-19-nortestosterone [1] provides a validated starting point for researchers developing steroidal prodrugs or androgen receptor modulators. The methoxy substituent's electron-donating character may influence the hydrolytic stability of the ester linkage differently than the electron-withdrawing chloro substituent, offering a tunable parameter for prodrug release kinetics.

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